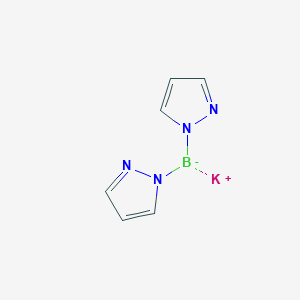

Kalium-Bis(1-pyrazolyl)borohydrid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Potassium Bis(1-pyrazolyl)borohydride is a versatile compound with numerous applications in scientific research:

Catalysis: It is used as a catalyst in various chemical reactions, including hydrogenation and hydroboration.

Hydrogen Storage: Due to its ability to release hydrogen gas, it is explored as a potential hydrogen storage material.

Metal-Organic Framework Synthesis: It is used in the synthesis of metal-organic frameworks, which have applications in gas storage, separation, and catalysis.

Proteomics Research: Utilized as a biochemical reagent in proteomics research.

Wirkmechanismus

Target of Action

Potassium Bis(1-pyrazolyl)borohydride is a versatile chemical compound used in scientific research . It exhibits high perplexity and burstiness due to its complex structure, enabling diverse applications like catalysis, hydrogen storage, and metal-organic framework synthesis . The primary targets of this compound are the molecules or structures in these applications that require reduction or hydrogenation reactions.

Mode of Action

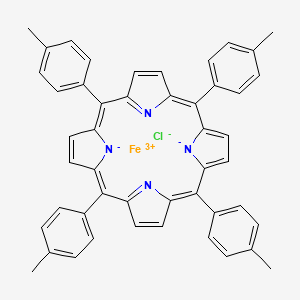

The compound acts as a reducing agent in various chemical reactions . It provides hydride ions (H-) for reduction reactions, which can reduce a variety of functional groups, including carbonyls and imines . The pyrazolylborate ligand in the compound can also coordinate to metal ions, forming complexes that can be used in catalysis .

Biochemical Pathways

The exact biochemical pathways affected by Potassium Bis(1-pyrazolyl)borohydride depend on the specific reaction it is used in. In general, it can influence pathways where reduction reactions are key steps. For instance, in the synthesis of certain pharmaceuticals, it can help convert carbonyl groups to alcohols, affecting the overall pathway of drug synthesis .

Result of Action

The result of the action of Potassium Bis(1-pyrazolyl)borohydride is the reduction of specific functional groups in the target molecules, leading to the formation of new compounds . In the context of catalysis, it can form complexes with metal ions, which can then catalyze various reactions .

Action Environment

The action of Potassium Bis(1-pyrazolyl)borohydride can be influenced by various environmental factors. For instance, it should be stored under inert gas and away from moisture to maintain its stability and reactivity . The reaction conditions, such as temperature and solvent, can also affect its efficacy as a reducing agent .

Biochemische Analyse

Biochemical Properties

Potassium Bis(1-pyrazolyl)borohydride plays a significant role in biochemical reactions, particularly in reduction processes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with reductase enzymes, facilitating the reduction of specific substrates. The nature of these interactions involves the transfer of hydride ions from Potassium Bis(1-pyrazolyl)borohydride to the substrate, resulting in the reduction of the latter. This compound’s ability to donate hydride ions makes it a valuable reagent in biochemical research .

Cellular Effects

Potassium Bis(1-pyrazolyl)borohydride has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain signaling pathways by altering the redox state of the cell. This, in turn, can lead to changes in gene expression and metabolic flux. Additionally, Potassium Bis(1-pyrazolyl)borohydride has been observed to impact cellular metabolism by influencing the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of Potassium Bis(1-pyrazolyl)borohydride involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and other proteins, leading to enzyme inhibition or activation. For instance, Potassium Bis(1-pyrazolyl)borohydride can inhibit certain oxidase enzymes by binding to their active sites, thereby preventing the oxidation of substrates. Additionally, it can activate reductase enzymes by providing the necessary hydride ions for reduction reactions. These interactions can also result in changes in gene expression, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Potassium Bis(1-pyrazolyl)borohydride can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Potassium Bis(1-pyrazolyl)borohydride is relatively stable under inert gas conditions but can degrade when exposed to air or moisture. Long-term studies have shown that its effects on cellular function can diminish over time due to degradation. Therefore, it is essential to store and handle this compound under appropriate conditions to maintain its efficacy .

Dosage Effects in Animal Models

The effects of Potassium Bis(1-pyrazolyl)borohydride vary with different dosages in animal models. At low doses, it can effectively modulate biochemical pathways without causing significant adverse effects. At high doses, Potassium Bis(1-pyrazolyl)borohydride can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range results in optimal biochemical modulation, while doses beyond this range lead to toxicity. These findings highlight the importance of determining the appropriate dosage for experimental and therapeutic applications .

Metabolic Pathways

Potassium Bis(1-pyrazolyl)borohydride is involved in various metabolic pathways, primarily those related to reduction reactions. It interacts with enzymes such as reductases and dehydrogenases, facilitating the transfer of hydride ions to substrates. This interaction can influence metabolic flux and alter metabolite levels within the cell. Additionally, Potassium Bis(1-pyrazolyl)borohydride can affect the redox balance of the cell, further impacting metabolic pathways .

Transport and Distribution

Within cells and tissues, Potassium Bis(1-pyrazolyl)borohydride is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence its localization and accumulation within different cellular compartments. For example, Potassium Bis(1-pyrazolyl)borohydride may be transported into mitochondria, where it can participate in redox reactions. The distribution of this compound within cells is crucial for its biochemical activity and overall efficacy .

Subcellular Localization

The subcellular localization of Potassium Bis(1-pyrazolyl)borohydride is an important factor that affects its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and redox balance. Understanding the subcellular localization of Potassium Bis(1-pyrazolyl)borohydride is essential for elucidating its precise biochemical roles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Potassium Bis(1-pyrazolyl)borohydride can be synthesized through the reaction of highly reactive haloboranes with in situ formed pyrazolides under mild conditions . This method allows for the selective synthesis of bis-, tris-, or tetrakis(pyrazolyl)borates. The reaction typically involves the use of a metal borohydride and an excess of the desired pyrazole derivative in the absence of solvent .

Industrial Production Methods: While specific industrial production methods for Potassium Bis(1-pyrazolyl)borohydride are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes ensuring the reaction conditions are controlled to prevent the hazardous evolution of hydrogen gas and optimizing the process for higher yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions: Potassium Bis(1-pyrazolyl)borohydride undergoes various chemical reactions, including reduction, substitution, and complexation reactions. It is particularly known for its reducing properties, making it useful in the reduction of nitroarenes to azoxybenzenes .

Common Reagents and Conditions:

Reduction Reactions: Typically involve the use of phase transfer catalysts such as PEG-400.

Substitution Reactions: Often carried out in the presence of haloboranes and pyrazolides under mild conditions.

Major Products: The major products formed from these reactions include various poly(pyrazolyl)borates, which can be further utilized in different chemical processes .

Vergleich Mit ähnlichen Verbindungen

- Sodium Bis(1-pyrazolyl)borohydride

- Lithium Bis(1-pyrazolyl)borohydride

- Thallium(I) Bis(1-pyrazolyl)borohydride

Comparison: Potassium Bis(1-pyrazolyl)borohydride is unique due to its specific reactivity and stability under mild conditions. Compared to its sodium and lithium counterparts, it offers better control over reaction stoichiometry and reduced nucleophilicity, making it suitable for reactions involving bulky and electron-withdrawing substituents .

Eigenschaften

CAS-Nummer |

18583-59-0 |

|---|---|

Molekularformel |

C6H8BKN4 |

Molekulargewicht |

186.07 g/mol |

IUPAC-Name |

potassium;di(pyrazol-1-yl)boranuide |

InChI |

InChI=1S/C6H8BN4.K/c1-3-8-10(5-1)7-11-6-2-4-9-11;/h1-6H,7H2;/q-1;+1 |

InChI-Schlüssel |

DWMRXHVQGUHAHT-UHFFFAOYSA-N |

SMILES |

[B-](N1C=CC=N1)N2C=CC=N2.[K+] |

Kanonische SMILES |

[BH2-](N1C=CC=N1)N2C=CC=N2.[K+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[Ethoxy(propoxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B579740.png)

![2-Thiazolinium, 3-ethyl-2-[(3-ethyl-2-benzothiazolinylidene)methyl]-5-[7-[(3-ethyl-2-benzothiazolinylidene)methyl]-4,4A,5,6-tetrahydro-2(3H)-naphthylidene]-4-oxo-, iodide](/img/structure/B579745.png)

![N-[(Z)-cyclohexen-1-ylmethylideneamino]-2,4-dinitroaniline](/img/structure/B579746.png)

![TMS(-3)[TMS(-4)][TMS(-6)]a-GlcNAc1Me](/img/structure/B579748.png)

![(2R,4R)-4-butyl-1-ethyl-N-[(1R,2R)-2-hydroxy-1-[(2S,3S,4S,5R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]pyrrolidine-2-carboxamide](/img/structure/B579754.png)

![(1S,2R,6S,10S,11S,14R,15R)-2,15-dimethyl-14-[(2R)-6-methylheptan-2-yl]tetracyclo[8.7.0.02,6.011,15]heptadecan-7-one](/img/structure/B579757.png)